Nintedanib impurity E
Overview
Description
Nintedanib impurity E is a chemical compound associated with the pharmaceutical drug Nintedanib. Nintedanib is a small-molecule tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and certain types of cancer, such as non-small cell lung cancer. Impurities like this compound are by-products formed during the synthesis or degradation of the active pharmaceutical ingredient and can influence the drug’s safety, efficacy, and stability.
Scientific Research Applications
Nintedanib impurity E has several scientific research applications:
Chemistry: It is used to study the synthesis and degradation pathways of Nintedanib, helping to improve the drug’s formulation and stability.
Biology: It is used in biological studies to understand the metabolic pathways and potential toxicological effects of impurities in pharmaceuticals.
Medicine: It helps in the development of analytical methods for detecting and quantifying impurities in drug formulations, ensuring the safety and efficacy of pharmaceutical products.
Industry: It is used in quality control processes to monitor the purity of Nintedanib during manufacturing.
Mechanism of Action
Safety and Hazards
Future Directions
Nintedanib has a straightforward and time-independent pharmacokinetic profile that is consistent across a range of patient populations. Hepatic and intestinal metabolism as well as biliary excretion are the major routes of elimination for Nintedanib . Future research could focus on further understanding the pharmacokinetics and pharmacodynamics of Nintedanib and its impurities, as well as exploring potential new therapeutic applications.
Preparation Methods
The preparation of Nintedanib impurity E involves specific synthetic routes and reaction conditions. One method includes the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C for 2-5 hours. The reaction mixture is then cooled, and the solid product is filtered and washed with methanol to obtain the impurity .
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
Nintedanib impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Nintedanib impurity E can be compared with other impurities and degradation products of Nintedanib. Similar compounds include:
- Nintedanib impurity A
- Nintedanib impurity B
- Nintedanib impurity C
- Nintedanib impurity D
Each impurity has unique structural and chemical properties that can influence the overall stability and efficacy of the drug. This compound is unique in its specific synthetic route and reaction conditions, which distinguish it from other impurities.
Properties
IUPAC Name |
N-[4-[[(2-hydroxy-1H-indol-3-yl)-phenylmethylidene]amino]phenyl]-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O2/c1-32-16-18-34(19-17-32)20-26(35)33(2)23-14-12-22(13-15-23)30-28(21-8-4-3-5-9-21)27-24-10-6-7-11-25(24)31-29(27)36/h3-15,31,36H,16-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMJXCXNTMDPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=CC=CC=C54)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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